N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide
Description
N-[5-Amino-2-(pyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a pyrrolidine-substituted aniline core. The compound’s structure combines a benzamide moiety with a 5-amino-2-(pyrrolidin-1-yl)phenyl group, which confers unique electronic and steric properties. The amino group at the 5-position may serve as a site for further functionalization or direct interaction with biological targets.
Properties
IUPAC Name |
N-(5-amino-2-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-8-9-16(20-10-4-5-11-20)15(12-14)19-17(21)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11,18H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJQAXHHIWMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable precursor with pyrrolidine under controlled conditions.
Attachment of the Pyrrolidine Ring to the Phenyl Ring: This step involves the functionalization of the phenyl ring with the pyrrolidine moiety.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or through direct amination reactions.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through the reaction of the functionalized phenyl ring with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Anticancer Properties
N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide has been investigated for its anticancer properties. Several studies have indicated that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells such as OVCAR-8 and SNB-19, with percent growth inhibitions exceeding 80% in some cases .
Antimicrobial Activity
Research has demonstrated that benzamide derivatives can possess notable antimicrobial properties. For example, studies have indicated that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria and fungi . The synthesis of novel benzamide analogues has been linked to enhanced antimicrobial efficacy, highlighting their potential in combating multi-drug resistant pathogens.
Histone Deacetylase Inhibition
This compound derivatives have been explored as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are of great interest in cancer therapy due to their ability to alter gene expression and induce cell cycle arrest or apoptosis in cancer cells . The structural features of this compound lend themselves well to modifications aimed at enhancing HDAC inhibitory activity.
Potential for Treating Neglected Diseases
The compound's structural similarities with other active compounds have led researchers to investigate its efficacy against neglected tropical diseases such as human African trypanosomiasis (sleeping sickness). Studies on related compounds have shown that they can achieve high cure rates in murine models, suggesting that this compound could be developed into a viable treatment option .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies help identify which modifications to the molecular structure enhance its potency against specific biological targets. For instance, variations in the aromatic rings or side chains can significantly affect the compound's interaction with target proteins involved in cancer progression or microbial resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The following table summarizes key structural differences between N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide and its analogs:
Key Observations :
- Nitro vs. Amino Groups: The nitro analog () is likely a precursor in the synthesis of the target compound. Nitro groups are electron-withdrawing, reducing reactivity compared to amino groups, which are electron-donating and critical for hydrogen bonding .
- Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit distinct pharmacokinetic profiles, often enhancing solubility but differing in target specificity (e.g., carbonic anhydrase vs. kinase inhibition) .
- Substituted Pyrrolidines : Ethyl or trifluoromethyl modifications (Evidences 8–9) alter lipophilicity and steric bulk, influencing membrane permeability and binding pocket interactions .
Physicochemical Properties
Implications :
- The target compound’s moderate solubility and logP suggest balanced bioavailability, whereas sulfonamide analogs () may favor renal excretion .
Biological Activity
N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through the reaction of a suitable precursor with pyrrolidine.
- Attachment to the Phenyl Ring : Functionalization of the phenyl ring with the pyrrolidine moiety is performed next.
- Introduction of the Amino Group : This can be done via nitration followed by reduction or direct amination.
- Formation of the Benzamide Core : The final step involves reacting the functionalized phenyl ring with benzoyl chloride under basic conditions.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator depending on the biological context. Several studies have indicated its potential in modulating signaling pathways associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
Research has shown that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 0.98 µM against A549 lung cancer cells and 1.05 µM against MCF-7 breast cancer cells, indicating potent activity .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It has been found to inhibit enzymes like BACE1, which are involved in amyloid-beta production, thus potentially reducing plaque formation in the brain .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds similar to this compound. These derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Study 1: Anticancer Properties
In a study evaluating various benzamide derivatives, this compound was tested for its antiproliferative effects on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly affecting cells in the G0/G1 phase of the cell cycle .
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that it effectively reduced levels of amyloid-beta peptides in neuronal cultures, suggesting a mechanism by which it may mitigate neurodegeneration associated with Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-[5-amino-2-(pyrrolidin-1-yl)phenyl]acetamide | Acetamide derivative | Moderate antiproliferative |
| N-[5-amino-2-(pyrrolidin-1-yl)phenyl]methanamide | Methanamide derivative | Low antimicrobial activity |
| This compound | Benzamide derivative | High anticancer activity |
The unique combination of functional groups in this compound distinguishes it from similar compounds, providing enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
